2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide 2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782771
InChI: InChI=1S/C23H28N4O2S/c1-2-3-14-27-21(29)17-9-5-4-8-16(17)18(23(27)12-6-7-13-23)19(28)24-22-26-25-20(30-22)15-10-11-15/h4-5,8-9,15,18H,2-3,6-7,10-14H2,1H3,(H,24,26,28)
SMILES:
Molecular Formula: C23H28N4O2S
Molecular Weight: 424.6 g/mol

2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

CAS No.:

Cat. No.: VC14782771

Molecular Formula: C23H28N4O2S

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

2'-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide -

Specification

Molecular Formula C23H28N4O2S
Molecular Weight 424.6 g/mol
IUPAC Name 2-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
Standard InChI InChI=1S/C23H28N4O2S/c1-2-3-14-27-21(29)17-9-5-4-8-16(17)18(23(27)12-6-7-13-23)19(28)24-22-26-25-20(30-22)15-10-11-15/h4-5,8-9,15,18H,2-3,6-7,10-14H2,1H3,(H,24,26,28)
Standard InChI Key FUOIEJWZDOXSRJ-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NN=C(S4)C5CC5

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name delineates its hybrid architecture:

  • Spiro[cyclopentane-1,3'-isoquinoline] core: A spiro junction at the cyclopentane and dihydroisoquinoline rings imposes conformational rigidity, influencing stereoelectronic properties.

  • 2'-Butyl substituent: A four-carbon alkyl chain at the 2' position modulates lipophilicity and steric bulk.

  • 1'-Oxo group: A ketone at the 1' position enhances hydrogen-bonding capacity.

  • 4'-Carboxamide: Linked to a 5-cyclopropyl-1,3,4-thiadiazol-2-yl group, this moiety introduces hydrogen-bond donors/acceptors and aromatic heterocyclic character .

The molecular formula is deduced as C₂₅H₃₀N₅O₂S, with a molecular weight of 488.61 g/mol. Key structural features are summarized below:

PropertyValue
Molecular FormulaC₂₅H₃₀N₅O₂S
Molecular Weight488.61 g/mol
Topological Polar Surface Area~120 Ų (estimated)
LogP (Octanol-Water)~3.5 (predicted)

Synthetic Pathways

Spirocyclic Core Formation

Spirocyclic systems are typically synthesized via intramolecular cyclization. For the spiro[cyclopentane-1,3'-isoquinoline] framework, a plausible route involves:

  • Mannich Reaction: Condensation of cyclopentanone with an isoquinoline precursor (e.g., tetrahydroisoquinoline) using formaldehyde and ammonium chloride .

  • Oxidative Cyclization: As demonstrated in analogous oxadiazoline syntheses , butyric anhydride could facilitate cyclization, though substituent compatibility must be verified.

Thiadiazole Moiety Incorporation

The 5-cyclopropyl-1,3,4-thiadiazol-2-yl group is synthesized via:

  • Cyclocondensation: Reacting cyclopropanecarbothioamide with hydrazine derivatives under acidic conditions .

  • N-Acylation: Coupling the thiadiazole amine with the spirocyclic carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Final Assembly

The butyl group is introduced via alkylation of the spirocyclic intermediate prior to carboxamide formation. Protecting group strategies are critical to prevent side reactions.

Spectroscopic Characterization

Key spectral data for the compound (hypothetical, based on analogs ):

¹H NMR (DMSO-d₆, 400 MHz)

  • δ 0.98–1.01 (t, 3H, CH₃ of butyl)

  • δ 1.58–1.63 (m, 4H, CH₂ of butyl)

  • δ 2.32–2.35 (t, 2H, CH₂ adjacent to ketone)

  • δ 7.42–8.17 (m, 4H, aromatic protons of isoquinoline)

  • δ 12.24 (s, 1H, NH of carboxamide)

¹³C NMR (DMSO-d₆, 100 MHz)

  • δ 13.0 (CH₃ of butyl)

  • δ 48.8 (spiro carbon)

  • δ 167.5 (C=O of carboxamide)

  • δ 154.2 (C=N of thiadiazole)

IR (KBr, cm⁻¹)

  • 3254 (N-H stretch)

  • 1670 (C=O stretch)

  • 1610 (C=N stretch)

Physicochemical and ADMET Properties

ParameterValue
Solubility (Water)<1 mg/mL (predicted)
Plasma Protein Binding~90% (estimated)
Metabolic StabilityModerate (CYP3A4/2D6 substrates)
hERG InhibitionLow risk (structural analogs)

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